molecular formula C26H44NNaO6S B14890959 Tauroursodeoxycholic Acid, Sodium Salt

Tauroursodeoxycholic Acid, Sodium Salt

Cat. No.: B14890959
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-IBESZQBRSA-M
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Description

Tauroursodeoxycholic Acid, Sodium Salt is a highly hydrophilic bile acid derivative. It is the taurine conjugate of ursodeoxycholic acid and is known for its anti-apoptotic and endoplasmic reticulum stress response dampening effects. This compound is used in various therapeutic applications, including the treatment of gallstones and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tauroursodeoxycholic Acid, Sodium Salt involves the conjugation of ursodeoxycholic acid with taurine. One method involves dissolving ursodeoxycholic acid in a suitable solvent and reacting it with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of reactors for controlled temperature and pH conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tauroursodeoxycholic Acid, Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include modified bile acids with different therapeutic properties. These derivatives are often studied for their potential use in treating various diseases .

Comparison with Similar Compounds

Tauroursodeoxycholic Acid, Sodium Salt is unique compared to other bile acids due to its high hydrophilicity and specific therapeutic effects. Similar compounds include:

This compound stands out due to its broader range of applications and higher efficacy in neuroprotective and anti-apoptotic roles .

Properties

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1

InChI Key

IYPNVUSIMGAJFC-IBESZQBRSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

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